molecular formula C10H11BrO3 B15247052 2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate

2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate

Cat. No.: B15247052
M. Wt: 259.10 g/mol
InChI Key: MVAYTKSMICMNOT-UHFFFAOYSA-N
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Description

2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate is a complex organic compound characterized by its unique structure, which includes a bromine atom, a cyclohexene ring, and a cyclopropane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate typically involves the bromination of 3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature to ensure the selective bromination of the desired position on the cyclohexene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions and minimizes the formation of by-products. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include substituted cyclohexene derivatives with various functional groups.

    Reduction Reactions: Products include cyclohexanol or cyclohexane derivatives.

    Oxidation Reactions: Products include cyclohexanone or cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate can be compared with other similar compounds, such as:

    2-Chloro-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    3-Oxocyclohex-1-en-1-ylcyclopropanecarboxylate: Lacks the halogen atom, resulting in different chemical behavior and applications.

    2-Bromo-3-oxocyclohex-1-en-1-ylacetate: Similar structure but with an acetate group instead of a cyclopropanecarboxylate group, affecting its reactivity and use in synthesis.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

(2-bromo-3-oxocyclohexen-1-yl) cyclopropanecarboxylate

InChI

InChI=1S/C10H11BrO3/c11-9-7(12)2-1-3-8(9)14-10(13)6-4-5-6/h6H,1-5H2

InChI Key

MVAYTKSMICMNOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)Br)OC(=O)C2CC2

Origin of Product

United States

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